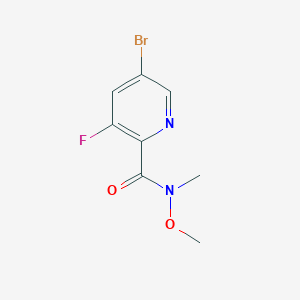
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide
Descripción general
Descripción
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H8BrFN2O2 and its molecular weight is 263.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
An efficient synthesis technique was developed for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a component of potent dopamine and serotonin receptor antagonists. This process involves regioselective reactions and bromination, yielding the desired product with significant efficiency (Hirokawa, Horikawa, & Kato, 2000).
Advances in Aminocarbonylation
A study on the aminocarbonylation of pyridazin-3(2H)-ones using palladium catalysis revealed new insights into the reactivity and potential functionalization of pyridine derivatives. This work contributes to the broader understanding of carbon-nitrogen bond formation in heterocyclic chemistry (Takács et al., 2012).
Nucleophilic [18F] Fluorination
Research into the synthesis of PET radiotracers demonstrated the feasibility of nucleophilic substitution of bromide in the pyrazole ring with [18F] fluoride. This method could potentially apply to the synthesis and labeling of compounds similar to "5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide" for imaging studies (Katoch-Rouse & Horti, 2003).
Ortho-Substituent Influence on Molecular Structures
A comprehensive study on the influence of ortho-substituents on the molecular and crystal structures of 2-(N-arylimino)coumarin-3-carboxamide revealed insights into isotypic and polymorphic structures, which could be relevant for understanding the structural aspects of "this compound" (Shishkina et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that they may interact with a variety of biological targets .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as protodeboronation, which involves a radical approach . This suggests that the compound might interact with its targets through radical mechanisms, leading to changes in the targets’ structure or function .
Biochemical Pathways
It’s known that similar compounds can be involved in various chemical reactions, such as the suzuki–miyaura coupling , which is a widely-used carbon–carbon bond-forming reaction . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation .
Result of Action
It’s known that similar compounds can be involved in various chemical reactions, leading to the formation of new compounds . This suggests that the compound might induce changes at the molecular and cellular levels, potentially leading to the synthesis of new molecules .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the presence of certain catalysts might enhance the compound’s reactivity . Additionally, factors such as temperature, pH, and the presence of other chemicals might also affect the compound’s action .
Propiedades
IUPAC Name |
5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWTCUONCOSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610570 | |
| Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-92-6 | |
| Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Bromothiophen-2-yl)methyl]morpholine](/img/structure/B1343098.png)
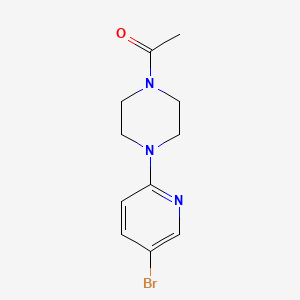



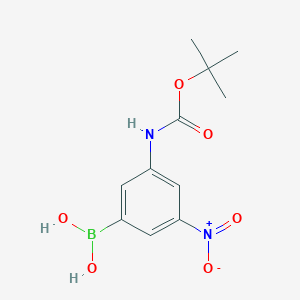

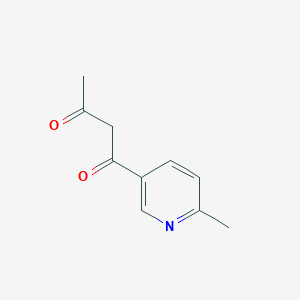


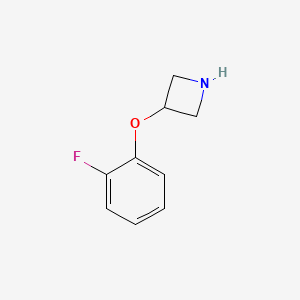
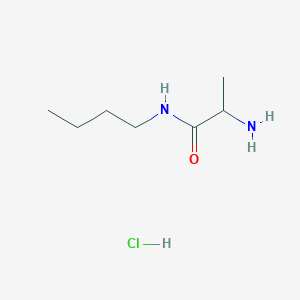
![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)
